
1-(4-Chlorobenzyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CDK7 inhibitor and has been found to have significant inhibitory effects on Cyclin-dependent kinase 7 (CDK7), an enzyme that plays a crucial role in cell division and proliferation.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives closely related to 1-(4-Chlorobenzyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea exhibit significant anticancer properties. Specifically, a study highlighted the antiproliferative effects of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines, suggesting potential as BRAF inhibitors in cancer therapy (Jian Feng et al., 2020).
Synthesis Techniques
Efficient synthesis methods for compounds with similar structures, including the use of microwave irradiation, have been developed to improve yields and reduce reaction times. For example, a method for synthesizing benzothiazoleurea derivatives demonstrates advancements in the synthesis of complex ureas (Wenbin Chen et al., 2010).
Central Nervous System Activity
Novel urea derivatives have been synthesized and evaluated for their central nervous system activity, exploring their potential therapeutic applications. This includes studies on the structure-activity relationships to better understand the compound's effects on neurological pathways (E. Szacon et al., 2015).
Anthelmintic Agents
Derivatives have also been investigated for their anthelmintic activity, showing promise in treating parasitic worm infections. The modification of the heterocyclic ring in these compounds could lead to the discovery of new, effective anthelmintic agents (S. Sarkar et al., 2013).
Corrosion Inhibition
Urea derivatives have been found to inhibit corrosion in metals, suggesting applications in protecting materials from degradation. The study on 1,3,5-triazinyl urea derivatives demonstrates their effectiveness in corrosion inhibition for mild steel in acidic environments (B. Mistry et al., 2011).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-15-8-6-13(7-9-15)10-21-18(25)22-16(14-4-2-1-3-5-14)11-23-17(24)12-27-19(23)26/h1-9,16H,10-12H2,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYZIKZPBFHLHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

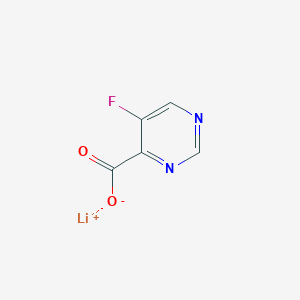

![N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2359020.png)
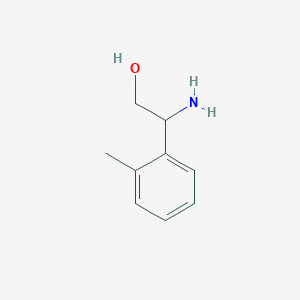

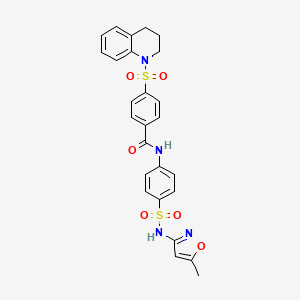

![N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2359028.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2359029.png)
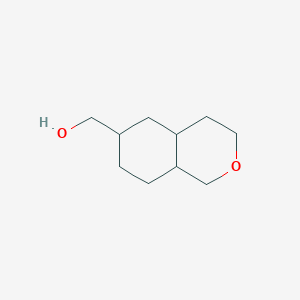
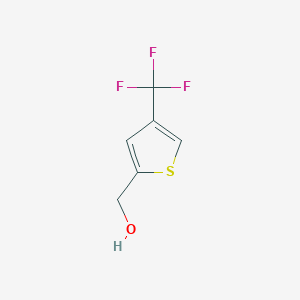

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359040.png)
